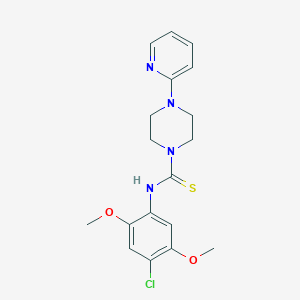![molecular formula C26H32N2O7S B216556 but-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-1-one CAS No. 105394-80-7](/img/structure/B216556.png)
but-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KT 362 is a novel compound known for its role as an antagonist of calcium channels, potassium channels, and sodium channels. It is primarily used in scientific research due to its ability to cause vasodilation by affecting intracellular calcium mobilization in atrial muscle cells . KT 362 has shown significant effects in relaxing femoral and basilar artery strips in rabbits .
Preparation Methods
Synthetic Routes and Reaction Conditions
KT 362 can be synthesized through a multi-step process involving the following key steps:
Formation of the benzothiazepine core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the dimethoxyphenyl group and other substituents through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of KT 362 involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
KT 362 undergoes various types of chemical reactions, including:
Oxidation: KT 362 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in KT 362.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of KT 362.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of KT 362 with modified functional groups, which can be used for further research and development.
Scientific Research Applications
KT 362 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ion channel antagonism and its effects on cellular processes.
Biology: Employed in studies involving calcium mobilization and its impact on cellular functions.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases due to its vasodilatory properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
KT 362 exerts its effects by antagonizing calcium channels, potassium channels, and sodium channels. This leads to the inhibition of calcium mobilization within atrial muscle cells, resulting in vasodilation. The compound also affects the membrane ionic currents in ventricular myocytes, reducing peak sodium current and L-type calcium current .
Comparison with Similar Compounds
KT 362 is unique in its ability to antagonize multiple ion channels simultaneously. Similar compounds include:
Gallopamil: Another calcium channel antagonist, but with a different mechanism of action.
Ryanodine: Affects calcium release channels, differing from KT 362’s mode of action.
Benidipine: A calcium channel blocker with distinct pharmacological properties.
KT 362 stands out due to its multi-target approach, making it a valuable compound for research in various fields.
Properties
CAS No. |
105394-80-7 |
|---|---|
Molecular Formula |
C26H32N2O7S |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-1-one |
InChI |
InChI=1S/C22H28N2O3S.C4H4O4/c1-26-19-9-8-17(16-20(19)27-2)10-12-23-13-11-22(25)24-14-5-15-28-21-7-4-3-6-18(21)24;5-3(6)1-2-4(7)8/h3-4,6-9,16,23H,5,10-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
YIVXAQUBENUHJC-WLHGVMLRSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNCCC(=O)N2CCCSC3=CC=CC=C32)OC.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNCCC(=O)N2CCCSC3=CC=CC=C32)OC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCCC(=O)N2CCCSC3=CC=CC=C32)OC.C(=CC(=O)O)C(=O)O |
Synonyms |
5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-1-oxopropyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate KT 362 KT-362 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216483.png)
![4-bromo-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216484.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B216489.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B216490.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B216492.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B216494.png)
![N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B216495.png)
